Vicriviroc hydrochloride
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Overview
Description
Vicriviroc hydrochloride, also known as SCH 417690 and SCH-D, is a pyrimidine-based compound that functions as a C-C chemokine receptor type 5 (CCR5) antagonist. It is currently under clinical trials for the management of HIV-1. This compound inhibits the interaction of HIV-1 with CCR5, preventing viral entry into cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vicriviroc hydrochloride involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
Formation of the pyrimidine ring: This is typically achieved through a condensation reaction involving appropriate precursors.
Functionalization: Introduction of various functional groups to the pyrimidine ring to achieve the desired chemical structure.
Final assembly: Coupling of the functionalized pyrimidine with other molecular fragments to form this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve:
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Use of catalysts: To accelerate the reaction rates and improve efficiency.
Purification techniques: Such as crystallization and chromatography to isolate the final product
Chemical Reactions Analysis
Types of Reactions
Vicriviroc hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of Vicriviroc to its oxidized forms.
Reduction: Reduction of Vicriviroc to its reduced forms.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Vicriviroc hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound for studying CCR5 antagonists.
Biology: Investigated for its role in inhibiting HIV-1 entry into cells.
Medicine: Explored as a potential therapeutic agent for HIV-1 treatment.
Industry: Utilized in the development of new antiviral drugs .
Mechanism of Action
Vicriviroc hydrochloride is a once-daily oral inhibitor of CCR5. It noncompetitively binds to a hydrophobic pocket between the transmembrane helices by the extracellular side of CCR5. This allosteric antagonism causes a conformational change in the protein, preventing the binding of gp120 to CCR5. This, in turn, prevents the entry of HIV into the cell .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Vicriviroc hydrochloride include:
Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1.
SCH-C: A first-generation CCR5 antagonist with similar antiviral properties.
Uniqueness
This compound is unique due to its potent in vitro activity against a wide range of HIV subtypes and its favorable pharmacokinetic properties, such as high oral bioavailability and long half-life .
Properties
CAS No. |
541503-48-4 |
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Molecular Formula |
C28H39ClF3N5O2 |
Molecular Weight |
570.1 g/mol |
IUPAC Name |
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C28H38F3N5O2.ClH/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;/h6-9,18-19,24H,10-17H2,1-5H3;1H/t19-,24-;/m0./s1 |
InChI Key |
ULGCLTGMZKAFMX-RIAYWLAYSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.Cl |
Canonical SMILES |
CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.Cl |
Origin of Product |
United States |
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